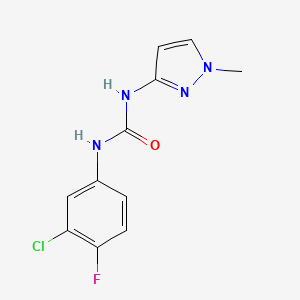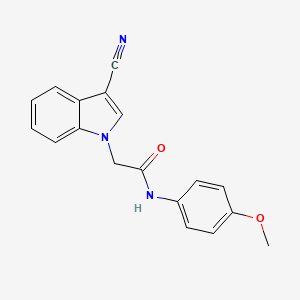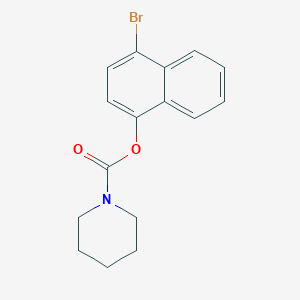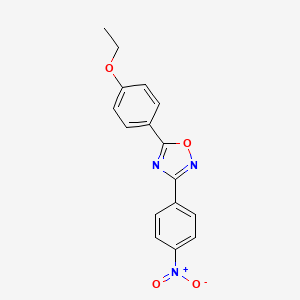
5-(2,3-dimethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3-dimethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a compound that has shown potential in scientific research. This compound is also known as thioflavin T and is widely used in the field of biochemistry and molecular biology. Thioflavin T is a fluorescent dye that is used to detect amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
Thioflavin T binds to amyloid fibrils through hydrophobic interactions and hydrogen bonding. The dye is thought to bind to the beta-sheet structure of the fibrils and undergoes a conformational change, resulting in an increase in fluorescence. Thioflavin T has a high binding affinity for amyloid fibrils and can detect them at low concentrations.
Biochemical and Physiological Effects:
Thioflavin T is a relatively safe compound and does not have any significant biochemical or physiological effects. However, it should be noted that thioflavin T is a toxic dye and should be handled with care.
実験室実験の利点と制限
Thioflavin T has several advantages for use in lab experiments. It is a highly sensitive and specific dye that can detect amyloid fibrils at low concentrations. Thioflavin T is also relatively easy to use and can be incorporated into various assays. However, thioflavin T has some limitations. It is a toxic dye and can interfere with some assays. Additionally, thioflavin T is not effective in detecting all types of amyloid fibrils.
将来の方向性
There are several future directions for the use of thioflavin T in scientific research. One potential application is the development of new compounds that can inhibit amyloid fibril formation. Thioflavin T can be used to screen for these compounds and to study their mechanisms of action. Another potential application is the use of thioflavin T in the development of diagnostic tools for neurodegenerative diseases. Thioflavin T could be used to detect amyloid fibrils in patient samples and could provide a non-invasive method for diagnosis. Finally, thioflavin T could be used in the development of new imaging techniques for studying amyloid fibrils in vivo.
合成法
The synthesis of thioflavin T involves the reaction of 2,3-dimethoxybenzaldehyde with piperidine and thiosemicarbazide. The resulting product is then oxidized to form thioflavin T. The synthesis of thioflavin T is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
Thioflavin T has been extensively used in scientific research to detect amyloid fibrils. Amyloid fibrils are aggregates of misfolded proteins that are associated with various neurodegenerative diseases. Thioflavin T binds to these fibrils and emits fluorescence, which allows for their detection. Thioflavin T has also been used to study the kinetics of amyloid fibril formation and to screen for compounds that can inhibit fibril formation.
特性
IUPAC Name |
(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-21-13-8-6-7-12(15(13)22-2)11-14-16(20)18-17(23-14)19-9-4-3-5-10-19/h6-8,11H,3-5,9-10H2,1-2H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGGHHKMTKUEDD-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N=C(S2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)N=C(S2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(2,3-dimethoxybenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5722739.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5722744.png)








